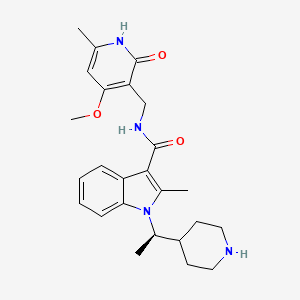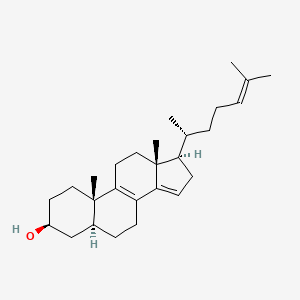
p-Methylsulfonyl dibromotoluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methylsulfonyl dibromotoluene: is an organic compound characterized by the presence of a methylsulfonyl group and two bromine atoms attached to a toluene ring. This compound is significant in various chemical syntheses and industrial applications due to its unique reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The traditional preparation of p-methylsulfonyl dibromotoluene involves the use of p-methylsulfonyl toluene as the starting material. Bromine is used as the oxidant in this process. The reaction typically proceeds under controlled conditions to ensure the selective bromination of the toluene ring .
Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through continuous flow processes. This method involves the use of molten p-methylsulfonyl toluene and liquid bromine as raw materials. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: p-Methylsulfonyl dibromotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-methylsulfonyl benzaldehyde.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding dehalogenated derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Bromine is commonly used as the oxidant.
Reduction: Reducing agents such as hydrobromic acid or sulfuric acid are employed.
Substitution: Various nucleophiles can be used to replace the bromine atoms.
Major Products Formed:
Oxidation: p-Methylsulfonyl benzaldehyde.
Reduction: Dehalogenated derivatives.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Chemistry: p-Methylsulfonyl dibromotoluene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules .
Biology and Medicine: The compound serves as a precursor in the synthesis of pharmaceutical intermediates, such as p-methylsulfonyl benzaldehyde, which is used in the production of broad-spectrum antibiotics like thiamphenicol .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and additives. Its unique properties make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of p-methylsulfonyl dibromotoluene involves its reactivity with various reagents. The bromine atoms and the methylsulfonyl group play crucial roles in its chemical behavior. The compound can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions are facilitated by the electron-withdrawing nature of the methylsulfonyl group, which enhances the reactivity of the bromine atoms .
Comparaison Avec Des Composés Similaires
- p-Bromophenylsulfonyl azide
- p-Tolylsulfonyl azide
- Methylsulfonyl azide
Comparison: p-Methylsulfonyl dibromotoluene is unique due to the presence of both bromine atoms and a methylsulfonyl group on the toluene ring. This combination imparts distinct reactivity compared to other similar compounds. For instance, p-bromophenylsulfonyl azide and p-tolylsulfonyl azide contain azide groups, which lead to different chemical behaviors and applications .
Propriétés
Formule moléculaire |
C8H8Br2O2S |
|---|---|
Poids moléculaire |
328.02 g/mol |
Nom IUPAC |
1,3-dibromo-2-methyl-5-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8Br2O2S/c1-5-7(9)3-6(4-8(5)10)13(2,11)12/h3-4H,1-2H3 |
Clé InChI |
NCDHFCQESWRASU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)S(=O)(=O)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4R)-4-iodo-4-[(2S)-4-methoxy-8-oxo-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-2-yl]pentanoate](/img/structure/B11827876.png)
![sodium;(2S)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]-2-phenylacetic acid](/img/structure/B11827883.png)
![[(8S,9R,10S,11S,13S,14S,17R)-17-(2-chloroacetyl)-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B11827886.png)

![(3aR,6S,8aS)-2-methyl-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827900.png)
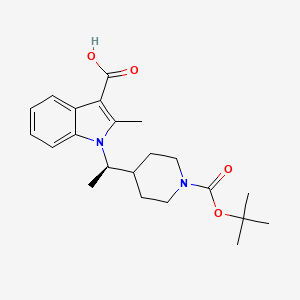
![2-Bromo-7-morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11827906.png)
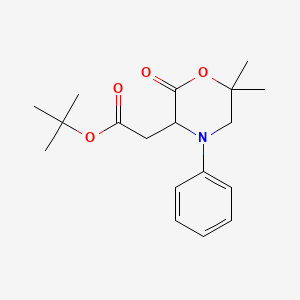
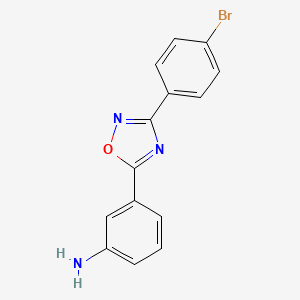

![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride](/img/structure/B11827928.png)
